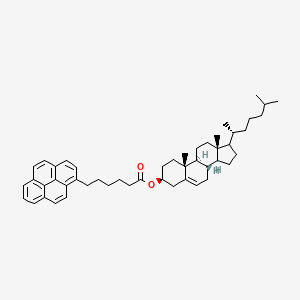

Cholesteryl-6-pyrenylhexanoate

Description

Contextualizing Fluorescent Cholesterol Analogs in Membrane Science

Cholesterol is a fundamental component of eukaryotic cell membranes, influencing both their structural integrity and functional capabilities. nih.gov However, understanding its precise movements and organization within the complex landscape of the cell has been a long-standing challenge. To overcome this, scientists employ fluorescently labeled cholesterol analogs. nih.gov These molecules mimic natural cholesterol but carry a fluorescent tag, enabling their visualization through advanced microscopy techniques. nih.govrsc.org

The development of these analogs is crucial for studying cholesterol trafficking and its role in cell metabolism. nih.gov While intrinsically fluorescent mimics like cholestatrienol (CTL) and dehydroergosterol (B162513) (DHE) exist and are considered to closely resemble natural cholesterol, their fluorescence is often weak and requires ultraviolet (UV) excitation. nih.govbiorxiv.org This has led to the creation of analogs with brighter, more photostable dyes. biorxiv.org However, the addition of a fluorescent group can potentially alter the molecule's properties, affecting how it integrates into membranes and interacts with other cellular components. nih.govrsc.org Therefore, careful selection and characterization of these analogs are paramount to ensure they accurately report on the behavior of native cholesterol. nih.govbiorxiv.org

Significance of Pyrene-Labeled Lipids as Biophysical Probes

Pyrene (B120774) and its derivatives are among the most widely used fluorescent probes in the study of biomolecules, including lipids. nih.govmdpi.com The utility of pyrene-labeled lipids stems from several key photophysical properties. Pyrene exhibits a long fluorescence lifetime and is highly sensitive to its local environment. mdpi.comnih.gov A particularly useful characteristic is its ability to form "excimers" (excited-state dimers) when an excited pyrene molecule comes into close proximity with a ground-state pyrene molecule. nih.govmdpi.comresearchgate.net The appearance of excimer fluorescence is concentration-dependent and provides a powerful tool for measuring processes like lateral diffusion and the lateral organization of lipids within a membrane. nih.govresearchgate.net

The hydrophobic nature of pyrene allows it to be incorporated into the lipid bilayer without causing significant distortion to the labeled lipid molecule's conformation. nih.gov This makes pyrene-labeled lipids, including cholesteryl esters, well-suited for a variety of biophysical investigations. nih.gov These include determining protein binding to membranes, assessing lipid conformation, and measuring the activity of lipolytic enzymes. nih.govcapes.gov.br Despite their advantages, a notable drawback of pyrene-based probes is the relatively large size of the fluorophore and the need for UV excitation, which may not be compatible with all microscopy setups. nih.gov

Historical Perspectives on Cholesteryl-6-pyrenylhexanoate as a Research Tool

The use of pyrene-labeled lipids as probes for membrane dynamics has a history dating back several decades. An early example of the application of a pyrene-labeled cholesteryl ester is a 1985 study that utilized cholesteryl 6-pyrenylhexanoate as a substrate for pancreatic cholesteryl ester hydrolase. researchgate.net This research demonstrated the utility of the fluorescent analog in a continuous fluorometric assay to measure enzyme activity. researchgate.net

Over the years, pyrene-labeled lipids, in general, have been employed in a wide array of studies to probe various aspects of membrane biophysics. Their ability to report on local molecular motions at the nanometer scale has been particularly valuable. researchgate.net While comprehensive reviews on the broad applications of pyrene-labeled lipids in membrane science have been published, the specific historical trajectory of this compound highlights its role in enzymology and as a tool to investigate the intricate dynamics of cholesterol within lipid bilayers. mdpi.comresearchgate.net

Scope and Research Objectives for this compound Investigations

The primary research objective for utilizing this compound is to gain a deeper understanding of cholesterol's behavior in biological membranes. This encompasses several key areas of investigation:

Cholesterol Distribution and Localization: Researchers use this fluorescent analog to visualize how cholesterol is distributed within different membrane domains, such as lipid rafts, and to track its movement between various cellular organelles. pubcompare.ai

Membrane Fluidity and Dynamics: By monitoring the fluorescence properties of this compound, including excimer formation, scientists can infer changes in membrane fluidity and the lateral diffusion rates of lipids. pubcompare.airesearchgate.net

Lipid-Protein Interactions: The probe can be used to study how cholesterol interacts with membrane-associated proteins and how these interactions influence cellular processes.

Enzyme Activity Assays: As demonstrated in early studies, this compound serves as a valuable substrate for enzymes involved in cholesterol metabolism, allowing for the characterization of their activity. researchgate.net

Pathophysiological Investigations: In the context of diseases like Helicobacter pylori infection, related cholesteryl derivatives are studied to understand how the pathogen utilizes host cholesterol and how this might be targeted for therapeutic intervention. nih.govnih.gov

The overarching goal is to leverage the unique properties of this compound to elucidate the multifaceted roles of cholesterol in membrane architecture and cellular function.

Structure

2D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVQIYIXJZCDI-UCVGMQCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914263 | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96886-70-3 | |

| Record name | Cholesteryl-6-pyrenylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Methodologies and Mechanistic Insights from Cholesteryl 6 Pyrenylhexanoate Fluorescence

Principles of Pyrene (B120774) Excimer Fluorescence in Membrane Environments

Pyrene is a polycyclic aromatic hydrocarbon widely employed as a fluorescent probe due to its distinctive spectroscopic properties. researchgate.net A key feature is its ability to form "excimers" (excited-state dimers), a phenomenon that is highly dependent on the probe's local concentration and the viscosity of its surrounding microenvironment. researchgate.netnih.gov An excimer is formed when a pyrene molecule in the excited state collides with a nearby ground-state pyrene molecule. researchgate.net This process is contingent on the lateral diffusion of the probe molecules within the lipid bilayer. researchgate.net While this is often considered a diffusion-controlled process, some research suggests that in certain membrane systems, excimer fluorescence may arise from pre-aggregated pyrene molecules, indicating a more static formation mechanism. nih.govnih.gov

When a pyrene-containing molecule like Cholesteryl-6-pyrenylhexanoate is excited by light, it can emit fluorescence from two distinct species: the isolated monomer and the excimer.

Monomer Emission: An isolated, excited pyrene moiety emits light as a monomer. This emission spectrum is characterized by a series of sharp, well-defined vibronic peaks. For pyrene derivatives in lipid environments, these peaks are typically observed in the 370 nm to 400 nm range. Studies using this compound have monitored this monomer fluorescence at approximately 379 nm. nih.govunimi.it

Excimer Emission: When an excited-state pyrene monomer encounters a ground-state monomer within its fluorescence lifetime, they can form an excimer. This excimer then emits light at a longer wavelength, resulting in a broad, structureless emission band that is significantly red-shifted from the monomer fluorescence. researchgate.net This excimer emission is typically centered around 470 nm to 480 nm. researchgate.netresearchgate.net In microemulsions containing this compound, the excimer fluorescence intensity (IE) can greatly exceed that of the monomer (IM) due to the high local concentration of the probe. nih.gov

The ratio of the fluorescence intensity of the excimer (IE) to that of the monomer (IM) is a critical parameter that provides insight into the physical state of the membrane. karger.com This IE/IM ratio is directly proportional to the rate of excimer formation, which in turn depends on the lateral mobility of the probe within the membrane. researchgate.net

A higher IE/IM ratio signifies more frequent collisions between probe molecules, which corresponds to:

Higher Membrane Fluidity: In a more fluid, less viscous environment, this compound molecules can diffuse more rapidly, leading to an increased probability of forming excimers upon excitation. nih.govudg.mx

Higher Probe Concentration: The likelihood of excimer formation is inherently dependent on the concentration of the probe within the membrane.

Therefore, the IE/IM ratio is widely used as a reliable indicator of membrane fluidity or microviscosity. researchgate.netnih.gov An increase in this ratio reflects a decrease in membrane viscosity and vice versa. researchgate.netudg.mx

Monomer and Excimer Emission Characteristics of this compound

Application of Fluorescence Spectroscopy Techniques for this compound Studies

The unique fluorescence properties of this compound are leveraged through several spectroscopic methods to probe complex biological systems.

Steady-state fluorescence spectroscopy is the most common technique used to determine the IE/IM ratio and thereby assess membrane fluidity. By measuring the fluorescence emission spectrum of this compound incorporated into a lipid membrane, researchers can quantify the relative intensities of the monomer and excimer bands. This method has been applied to study changes in the physical state of various membranes, including those of living cells and lipoproteins. nih.govkarger.com For example, changes in the IE/IM ratio of pyrene probes have been used to monitor fluidity alterations in response to stimuli or disease states. nih.govudg.mxelsevier.es

Interactive Table: Application of Pyrene Probes in Membrane Fluidity Studies

| System Studied | Pyrene Probe Used | Observation | Implication | Reference(s) |

| Rat Neutrophils | Pyrenedecanoic Acid | IE/IM ratio increased from ~0.50 to ~1.00 after E. coli inoculation. | Increased membrane fluidity upon bacterial challenge. | nih.gov |

| Platelet Mitochondria | 1,3-dipyrenylpropane (DPP) | IE/IM ratio was lower in Alzheimer's disease (AD) patients (0.231) compared to controls (0.363). | Decreased membrane fluidity (increased rigidity) in AD. | udg.mx |

| Hippocampal Neurons | 1,3-dipyrenylpropane (DPP) | A significant decrease in the IE/IM ratio was observed in membranes from AD patients. | Lower membrane fluidity in AD is correlated with abnormal protein processing. | researchgate.net |

Time-resolved fluorescence anisotropy provides more detailed information about the rotational dynamics and local ordering of a probe within a membrane. technoinfo.ruresearchgate.net This technique involves exciting the sample with vertically polarized light and measuring the time-resolved decay of the fluorescence emission parallel (IVV(t)) and perpendicular (IVH(t)) to the excitation polarization. technoinfo.ru

The analysis of these decay curves yields several key parameters:

Initial Anisotropy (r₀): The anisotropy at time zero, which reflects the alignment of the probe's absorption and emission dipoles.

Rotational Correlation Time (τᵣ): This parameter describes the rate at which the probe rotates or "wobbles" within its environment. Faster rotation (shorter τᵣ) is indicative of a less viscous, more fluid environment. technoinfo.rumdpi.com

Order Parameter (S): This value quantifies the degree of restriction of the probe's rotational motion. A higher order parameter suggests a more ordered and constrained environment, such as that found in the liquid-ordered phase of a membrane. nih.gov

For this compound, this technique can be used to measure the rotational mobility of the cholesterol moiety itself. An increase in the rotational correlation time and order parameter would indicate that the probe is in a more rigid or ordered lipid domain. nih.gov This method is particularly powerful for characterizing cholesterol-rich domains and the effects of membrane-active compounds on lipid packing. nih.govrsc.org

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. scirp.orgscispace.com Such studies can provide information about the accessibility of the probe to quenching molecules, its location within the membrane, and its involvement in chemical reactions. researchgate.netnih.gov

A notable application of this compound involves its use as a sensor for lipid peroxidation. nih.govresearchgate.net In these studies, the probe is incorporated into the hydrophobic core of lipoproteins like LDL and HDL. When the lipoproteins are exposed to oxidative stress (e.g., catalyzed by Cu²⁺ ions), free radicals are generated that attack and destroy the pyrene moiety. nih.govunimi.it This destruction leads to a progressive decrease (quenching) of the pyrene fluorescence, which can be monitored over time to determine the kinetics of lipid peroxidation. nih.govresearchgate.net This provides a specific method for assessing oxidative damage within the core of lipoproteins. nih.gov

Another application involves using this compound as a substrate for enzymes like pancreatic cholesterylester hydrolase. nih.gov In its aggregated state within a microemulsion, the probe exhibits strong excimer fluorescence. Upon enzymatic cleavage, the fluorescent product, 6-pyrenylhexanoic acid, is released into the aqueous phase, leading to a significant increase in monomer fluorescence. nih.gov This shift from excimer to monomer emission serves as a direct, real-time assay of enzyme activity. nih.gov

Interactive Table: Research Findings from Quenching Studies with this compound

| Study Focus | System | Quenching Mechanism | Measurement | Finding | Reference(s) |

| Lipid Peroxidation | Low-Density Lipoprotein (LDL) & High-Density Lipoprotein (HDL) | Reaction with free radicals generated by Cu²⁺ catalysis destroys the pyrene fluorophore. | Decrease in pyrene fluorescence intensity over time. | Allows monitoring of peroxidation kinetics specifically in the hydrophobic core of lipoproteins. | nih.govresearchgate.net |

| Enzyme Activity Assay | Pancreatic Cholesterylester Hydrolase in microemulsion | Enzymatic cleavage of the ester bond releases 6-pyrenylhexanoic acid into the aqueous phase. | Decrease in excimer fluorescence and increase in monomer fluorescence. | Provides a direct method to assess enzyme activity by monitoring the change in fluorescence signals. | nih.gov |

Quenching Studies with this compound

Mechanistic Interpretations of this compound Fluorescence Data

The fluorescence of this compound is a powerful tool for interpreting the dynamic state of lipid bilayers, particularly membrane fluidity and order. The underlying mechanism relies on the diffusion-dependent formation of pyrene excimers. nih.gov When a pyrene molecule absorbs light, it is elevated to an excited state. If it collides with a ground-state pyrene molecule before it fluoresces, an excited-state dimer, or excimer, can form. This excimer then emits light at a longer wavelength (around 470 nm) than the monomer (around 400 nm).

The rate of excimer formation is directly dependent on the frequency of collisions between probe molecules, which in turn is governed by the probe's lateral diffusion rate within the membrane. nih.gov Therefore, the ratio of excimer to monomer fluorescence intensity (E/M ratio) serves as a sensitive measure of membrane fluidity. nih.govnih.gov

In a highly fluid (disordered) membrane , the lipid molecules are loosely packed, allowing for rapid lateral diffusion of the ChPH probe. This results in frequent collisions, a high rate of excimer formation, and consequently, a high E/M ratio.

In a less fluid, more viscous (ordered) membrane , the movement of the probe is restricted. The lower diffusion rate reduces the probability of collisions, leading to less excimer formation and a lower E/M ratio. nih.gov

Research has shown a strong correlation between the pyrene E/M ratio and data from other membrane fluidity probes like diphenylhexatriene (DPH). nih.gov Factors that decrease membrane fluidity, such as lower temperatures, high pressure, or increased cholesterol concentration, consistently lead to a decrease in the E/M ratio of pyrene probes. nih.gov This makes the E/M ratio of ChPH a reliable indicator of the physical state of the bilayer's outer region. nih.gov

| Condition | Effect on Membrane | ChPH Diffusion | Expected E/M Ratio | Reference |

|---|---|---|---|---|

| Increased Temperature | Increases Fluidity / More Disordered | Faster | Increases | nih.gov |

| Increased Hydrostatic Pressure | Decreases Fluidity / More Ordered | Slower | Decreases | nih.gov |

| Increased Cholesterol Content (in fluid phase) | Decreases Fluidity / More Ordered | Slower | Decreases | nih.gov |

| Presence of Fluidizing Agents (e.g., Alcohols) | Increases Fluidity / More Disordered | Faster | Increases |

The lateral diffusion of lipids and cholesterol within the cell membrane is fundamental to numerous cellular processes. The rate of this two-dimensional diffusion can be quantified using advanced microscopy techniques, most notably Fluorescence Correlation Spectroscopy (FCS). frontiersin.org FCS measures the fluctuations in fluorescence intensity as a small number of fluorescently labeled molecules, such as ChPH, diffuse through a tiny, fixed observation volume defined by a focused laser beam. frontiersin.orgnih.gov By analyzing the time correlation of these fluctuations, one can determine the average transit time of the molecules, from which the lateral diffusion coefficient (D) can be calculated. frontiersin.org

While specific studies measuring the diffusion coefficient of this compound were not identified in the search results, extensive research on analogous fluorescent lipid and cholesterol probes provides clear insights into the diffusion behavior expected for ChPH in different membrane environments. nih.govnih.govnih.gov These studies consistently show that the diffusion coefficient is highly dependent on the phase state of the lipid bilayer.

In the fluid liquid-disordered (Ld) phase, fluorescent probes exhibit faster diffusion. In contrast, in the more tightly packed and viscous liquid-ordered (Lo) phase, which is enriched in cholesterol and saturated lipids, the lateral diffusion is significantly slower. nih.govnih.gov For instance, diffusion coefficients for fluorescent probes can be an order of magnitude lower in ordered phases compared to disordered phases. nih.gov Studies using pulsed field gradient NMR on similar systems have shown that cholesterol itself diffuses at rates comparable to, or slightly faster than, the surrounding phospholipids (B1166683). nih.gov

The table below presents typical lateral diffusion coefficients for various fluorescent probes in different lipid phases, which serve as a proxy for the expected behavior of this compound.

| Lipid Phase | Probe | Diffusion Coefficient (D) (cm²/s) | Measurement Technique | Reference |

|---|---|---|---|---|

| Fluid (Ld) Phase | DiI-C(20) | ~3 x 10⁻⁸ | FCS | nih.gov |

| Liquid-Ordered (Lo) Phase | DiI-C(20) | ~2 x 10⁻⁹ | FCS | nih.gov |

| Gel Phase | DiI-C(20) | ~2 x 10⁻¹⁰ | FCS | nih.gov |

| Liquid-Disordered (Ld) Domain | DOPC | ~1.5 x 10⁻⁷ | PFG-NMR | nih.gov |

| Liquid-Ordered (Lo) Domain | DPPC / Cholesterol | ~0.3 x 10⁻⁷ | PFG-NMR | nih.gov |

The fluorescence of this compound provides a powerful method for assessing the packing density of lipids and identifying distinct phase domains within a bilayer. This capability stems from the same excimer-formation mechanism that allows it to probe membrane fluidity. nih.gov The lateral organization of lipids into different phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, creates environments with distinct physical properties that directly influence the behavior of the ChPH probe. researchgate.net

Liquid-Disordered (Ld) Phase: This phase is characterized by lower lipid packing density and disordered acyl chains, creating a fluid environment. researchgate.netrsc.org When ChPH resides in an Ld domain, its relatively unrestricted movement allows for frequent intermolecular collisions, leading to significant excimer formation and a high E/M ratio. nih.gov

Liquid-Ordered (Lo) Phase: This phase, often associated with "lipid rafts," is enriched in cholesterol and saturated lipids like sphingomyelin (B164518). researchgate.netnih.gov This composition results in tightly packed, ordered acyl chains. researchgate.net The restricted lateral mobility and increased intermolecular distance for ChPH within the viscous Lo phase severely hinder excimer formation, resulting in a low E/M ratio. nih.gov

Therefore, by measuring the E/M ratio, ChPH can be used to distinguish between Lo and Ld phases. A decrease in the E/M ratio indicates that the probe is in a more ordered, tightly packed environment, characteristic of the Lo phase or a gel phase. Conversely, a high E/M ratio points to a location within a fluid, disordered Ld phase. nih.govresearchgate.net This technique is particularly useful for studying phase separation in model membranes and understanding how factors like lipid composition and cholesterol concentration modulate the lateral organization of the bilayer. cmu.edunih.govbiorxiv.org Increasing cholesterol content is a key driver for the formation of the Lo phase, which can be monitored by the corresponding decrease in the pyrene probe's E/M ratio. nih.govnih.govbiorxiv.org

| Lipid Phase | Characteristics | Probe Mobility | Expected ChPH E/M Ratio | Reference |

|---|---|---|---|---|

| Liquid-Disordered (Ld) | Loosely packed, disordered acyl chains, high fluidity. | High | High | nih.govresearchgate.net |

| Liquid-Ordered (Lo) | Tightly packed, ordered acyl chains, low fluidity. Rich in cholesterol/sphingomyelin. | Low | Low | nih.govresearchgate.net |

| Solid Gel (Lβ) | Highly ordered, crystalline-like packing, very low fluidity. | Very Low | Very Low / Negligible | nih.govnih.gov |

Interactions of Cholesteryl 6 Pyrenylhexanoate with Biological Model Systems

Cholesteryl-6-pyrenylhexanoate in Lipid Bilayer Systemsrsc.orgnih.govcore.ac.uk

The study of this compound in lipid bilayers provides a window into the behavior of cholesterol and its derivatives within cellular membranes.

Influence of Lipid Composition on this compound Behaviorcore.ac.ukuark.edu

The composition of the lipid bilayer significantly impacts the behavior of incorporated molecules. mdpi.comuark.edu The interaction between cholesterol and neighboring lipids is dependent on the molecular structure of those lipids, including the degree of acyl chain unsaturation and the chemical nature of the headgroup. mdpi.com For instance, cholesterol has a more pronounced ordering effect on lipids with saturated chains compared to those with unsaturated chains. mdpi.com

The presence of different lipids can lead to the formation of distinct domains within the bilayer. core.ac.uk Studies on pyrene-labeled lipids have shown that the lipid backbone and headgroup-specific properties influence their partitioning behavior, indicating that the pyrene (B120774) moiety does not completely mask these effects. core.ac.uk The behavior of this compound would similarly be influenced by the surrounding lipid environment, with its distribution and dynamics being sensitive to the types of phospholipids (B1166683) and other sterols present. The presence of anionic lipids, for example, can enhance the interaction with certain molecules and lead to structural changes in the bilayer. mdpi.com

Partitioning of this compound into Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Phasesrsc.orgnih.govcore.ac.uk

Lipid bilayers can coexist in different phases, most notably the liquid-ordered (Lo) and liquid-disordered (Ld) phases. core.ac.uknih.gov The Lo phase is enriched in cholesterol and sphingolipids and is considered a model for lipid rafts in cell membranes, while the Ld phase is typically rich in unsaturated phospholipids. core.ac.uknih.gov The partitioning of fluorescent probes between these phases provides valuable information about membrane organization.

Most fluorescent lipid analogs tend to partition strongly into the Ld phase. nih.govnih.gov However, certain fluorescent polycyclic aromatic hydrocarbons, a class to which pyrene belongs, show a preference for the Lo phase or equal distribution between the two phases. nih.govnih.gov The partitioning of pyrene-labeled lipids is influenced by the length of the acyl chain to which the pyrene is attached; longer chains tend to favor the ordered domains. core.ac.uk Given that this compound is a cholesterol derivative, it is expected to have a significant affinity for the cholesterol-rich Lo phase. Studies using side-chain deuterated cholesterol have demonstrated the ability to directly observe the partitioning of cholesterol between Lo and Ld phases using solid-state 2H NMR, showing clear separation of signals from cholesterol in each phase. rsc.org This technique has revealed differences in cholesterol partitioning based on the type of sphingomyelin (B164518) present, highlighting the sensitivity of cholesterol distribution to the lipid environment. rsc.org

This compound in Vesicular Systems (Liposomes)nih.govresearchgate.netuark.edunih.govnih.govnih.govbiorxiv.orgnih.gov

Liposomes, or vesicular systems, are widely used as models for cell membranes and as drug delivery vehicles. nih.govnih.gov The inclusion of cholesterol and its derivatives is critical for their stability and function. nih.gov

Formulation of this compound-Containing Liposomesuark.edunih.govnih.govbiorxiv.orgnih.gov

The formulation of liposomes involves the self-assembly of phospholipids and other lipid components, such as cholesterol, into spherical vesicles. nih.gov The choice of lipids, including the type of phospholipid and the concentration of cholesterol, significantly affects the physicochemical properties of the resulting liposomes, such as membrane fluidity, stability, and drug encapsulation efficiency. mdpi.complos.org For instance, liposomes prepared with phospholipids having higher phase transition temperatures, like dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), tend to be more rigid and stable. nih.gov

The incorporation of cholesterol derivatives, including those with charges or PEGylated modifications, can further tailor the properties of liposomes for specific applications. thno.org this compound would be incorporated into the lipid bilayer during the liposome (B1194612) formation process, with its cholesteryl anchor embedding within the hydrophobic core of the membrane. The pyrene moiety would serve as a fluorescent reporter of the local membrane environment.

Table 1: Influence of Lipid Composition on Liposome Properties This table is interactive. You can sort and filter the data to explore the findings.

| Phospholipid | Cholesterol (mol%) | Effect on Liposome Property | Reference |

|---|---|---|---|

| DMPC, DPPC, DSPC | 0, 20, 30, 40, 50 | A 70:30% lipid to cholesterol ratio (2:1) resulted in the most stable formulations for controlled drug release. nih.gov | nih.gov |

| PC, DPPC, DSPC | Varied | Increasing cholesterol concentration decreased the encapsulation efficiency of rifampicin. nih.gov | nih.gov |

| HSPC, DPPC, DSPC | Varied | The absence of cholesterol in some formulations led to higher drug encapsulation. plos.org | plos.org |

| DSPC | 0, 10, 20, 30, 40, 50 | In planar bilayers, increasing cholesterol decreased the area per lipid and increased membrane thickness. In curved bilayers (liposomes), cholesterol induced an expansion effect, particularly in the inner leaflet. biorxiv.org | biorxiv.org |

Effects of this compound on Liposome Stability and Structural Integrityresearchgate.netuark.edunih.govnih.gov

Cholesterol is a key regulator of liposome stability. nih.gov It modulates membrane fluidity, reduces permeability, and increases the mechanical strength of the bilayer. nih.govuark.edu The presence of cholesterol helps to stabilize liposomes against destabilizing factors such as bile salts in the gastrointestinal tract. nih.gov The optimal amount of cholesterol is crucial, as excessive amounts can sometimes negatively impact stability or drug encapsulation. plos.orgmdpi.com

Intervesicular Transfer and Exchange Dynamics of this compound

The movement of lipids between different vesicles, or intervesicular transfer, is a fundamental process in understanding lipid trafficking and membrane dynamics. This compound, with its pyrene moiety, is a useful tool for studying these exchange dynamics. The transfer of cholesteryl esters is a critical aspect of lipid metabolism, and understanding the mechanisms of this process is essential. The interaction of cholesteryl ester exchange proteins with phospholipid vesicles has been a subject of study to elucidate these pathways. nih.gov

The rate and mechanism of transfer can be influenced by several factors, including the composition of the donor and acceptor vesicles, temperature, and the presence of specific proteins that may facilitate this exchange. While specific kinetic data for the intervesicular transfer of this compound is not detailed in the provided search results, the principles of lipid exchange suggest that the process would be governed by the partitioning of the molecule between the aqueous phase and the vesicle bilayer, as well as by direct collisional transfer between vesicles.

This compound in Micellar Systems

Micellar systems provide a simplified model to study the behavior of amphiphilic and hydrophobic molecules in an aqueous environment. The incorporation of this compound into micelles allows for the investigation of its aggregation behavior and its influence on the properties of the micellar assembly.

The formation of micelles containing this compound is driven by the hydrophobic effect, where the nonpolar cholesteryl and pyrenylhexanoate portions of the molecule are sequestered from the aqueous surroundings. researchgate.net The structure and stability of these micelles are influenced by the concentration of the lipid and the properties of the aqueous medium. researchgate.net

The characterization of such micelles often involves techniques like fluorescence spectroscopy, which can provide information on the local environment of the pyrene probe, and small-angle scattering techniques to determine the size and shape of the aggregates. nih.govmdpi.com For instance, studies on similar cholesterol-based detergents have shown the formation of spherical or ellipsoidal micelles with aggregation numbers in the range of 200–300. nih.govmdpi.com The encapsulation of fluorescent dyes like indocyanine green within micellar systems has been shown to improve their stability and optical properties, with resulting micelles having an average diameter of 12 nm. nih.gov

Table 1: Characterization of Micellar Systems

| Micelle Property | Typical Findings for Similar Systems |

| Shape | Spherical or moderately elongated ellipsoidal nih.govmdpi.com |

| Aggregation Number | 200–300 nih.govmdpi.com |

| Average Diameter | ~12 nm (for ICG-containing micelles) nih.gov |

| Zeta Potential | Close to zero (e.g., -2.1 +/- 1.7 mV) nih.gov |

This table presents typical data for similar micellar systems and is for illustrative purposes.

The critical micelle concentration (CMC) is a fundamental property of surfactants and lipids that form micelles, representing the concentration at which micelle formation begins. sigmaaldrich.com The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation, such as surface tension, conductivity, or the fluorescence of a probe. researchgate.net For cholesterol itself, a self-association with a critical micelle concentration of 25 to 40 nM has been reported. nih.gov

Pyrene fluorescence is a common technique used to determine the CMC of various lipids. sigmaaldrich.comavantiresearch.com While specific CMC values for this compound are not available in the provided results, studies on other cholesterol-based detergents, such as Chobimalt, have reported CMC values in the micromolar range (~2.5–3 µM). nih.gov

Table 2: Reported CMC Values for Related Compounds

| Compound | CMC | Method |

| Cholesterol | 25 - 40 nM nih.gov | Not Specified |

| Chobimalt | ~2.5 - 3 µM nih.gov | ANS Fluorescence |

This table provides CMC data for related compounds to offer context.

Micellar systems are well-known for their ability to solubilize poorly water-soluble compounds within their hydrophobic cores. researchgate.netresearchgate.net The incorporation of a hydrophobic molecule like this compound into micelles can enhance its apparent solubility in aqueous solutions. The efficiency of this solubilization depends on the chemical structure of both the surfactant forming the micelle and the solubilized molecule. researchgate.net

The presence of cholesterol and its esters within micelles is crucial for their absorption in biological systems. nih.gov Studies have shown that increasing the micellar solubilization of cholesterol leads to improved absorption. nih.gov Therefore, this compound can be used as a model compound to study the factors that govern the solubilization of cholesteryl esters in micellar systems, which has implications for understanding lipid absorption and transport.

Critical Micelle Concentration (CMC) Studies of this compound

Interactions of this compound with Proteins and Peptides in Model Systems

The interactions between lipids and proteins are fundamental to the structure and function of biological membranes and lipoproteins. nih.gov this compound provides a fluorescent tool to investigate these interactions.

The fluorescence of the pyrene group in this compound is sensitive to its local environment. When the molecule interacts with a protein or peptide, changes in the fluorescence emission spectrum, lifetime, and polarization can be observed. These changes provide insights into the proximity and nature of the interaction between the lipid probe and the protein.

This approach has been used to study the binding of proteins to lipid surfaces and the insertion of peptides into lipid assemblies. For example, the interaction of melittin (B549807) with membranes containing cholesterol has been shown to alter the lipidation of the peptide. nih.gov Furthermore, computational methods like molecular dynamics simulations are employed to model and understand protein-peptide interactions in a membrane environment. mdpi.com The development of clickable and photoreactive sterol probes allows for the mapping of cholesterol-protein interactions directly in living cells. avantiresearch.com Studies have also demonstrated that cholesterol can interact with proteins at specific sites, potentially modulating their function, as seen with the interaction of cholesterol with the pLGIC receptor at a site known to bind ivermectin. plos.org

This compound as a Reporter for Conformational Changes

The fluorescent properties of this compound make it a valuable tool for investigating the dynamic nature of biological model systems. Its utility as a reporter molecule stems from the unique spectral characteristics of the pyrene moiety, which are highly sensitive to the local microenvironment and intermolecular distances. This sensitivity allows it to provide insights into conformational changes within lipid assemblies and associated proteins.

The fundamental principle behind the use of pyrene-containing probes, including this compound, lies in the phenomenon of excimer formation. An excimer is an "excited-state dimer" that forms when an excited pyrene molecule associates with a ground-state pyrene molecule. This process is critically dependent on the proximity and relative orientation of the two pyrene moieties, typically requiring them to be within approximately 10 Å of each other. nih.gov The fluorescence emission spectrum of pyrene exhibits distinct peaks corresponding to the monomer (IM) and the red-shifted excimer (IE). The ratio of the excimer to monomer fluorescence intensity (IE/IM) is a direct measure of excimer formation and, consequently, a reporter on the spatial relationships of the probe molecules. nih.gov

When incorporated into biological model systems such as liposomes or reconstituted lipoproteins, this compound partitions into the lipid phase. Changes in the conformation of components within these systems, such as apolipoproteins, can alter the lipid packing and organization. This, in turn, affects the distribution and mobility of the embedded this compound molecules, leading to a change in the IE/IM ratio. Therefore, by monitoring the fluorescence of this compound, researchers can infer conformational alterations in the surrounding environment.

Detailed research findings have demonstrated the power of pyrene excimer fluorescence in elucidating the conformation of apolipoproteins. In a study examining the lipid-bound conformation of apolipoprotein E4 (apoE4), site-specific labeling with a pyrene derivative was employed to probe the spatial proximity of different domains of the protein. nih.gov The observation of intramolecular excimer fluorescence provided direct evidence for a looped-back conformation of apoE4 when associated with lipids. nih.gov A significant decrease in excimer fluorescence was noted upon the disruption of the protein's tertiary structure, highlighting the sensitivity of this technique to conformational changes. nih.gov

The table below summarizes the key findings from a study using pyrene excimer fluorescence to probe the conformation of apolipoprotein E4.

| Experimental Condition | Observation | Interpretation |

| Lipid-free pyrene-labeled apoE4 in the presence of excess wild-type apoE4 | Pyrene excimer fluorescence was detected. | The N-terminal and C-terminal domains of a single apoE4 molecule are in close spatial proximity. |

| Disruption of tertiary structure of pyrene-labeled apoE4 | Large decrease in excimer fluorescence emission. | The spatial proximity between the labeled domains is lost due to protein unfolding. |

| Pyrene-labeled apoE4 incorporated into dimyristoylphosphatidylcholine (B1235183) discoidal complexes | Pyrene excimer fluorescence was retained. | The looped-back conformation of apoE4 is maintained in a lipid-bound state. |

This table is based on data reported in the study of the lipid-bound conformation of apolipoprotein E4. nih.gov

Similarly, another study utilized pyrene excimer fluorescence to investigate the lipid-induced helical rearrangement of apolipophorin III (apoLp-III). nih.gov The researchers engineered cysteine residues at specific locations in the protein, which were then labeled with a pyrene probe. A significant loss in excimer fluorescence was observed when the protein associated with phospholipid vesicles, indicating a conformational change where the helices containing the pyrene labels moved apart from each other. nih.gov

Advanced Applications of Cholesteryl 6 Pyrenylhexanoate As a Research Probe

Enzymatic Hydrolysis Studies Using Cholesteryl-6-pyrenylhexanoate as a Substrate.nih.govdrewno-wood.plrsc.orgresearchgate.net

This compound (C6P) serves as a valuable tool in the study of enzymatic reactions, particularly those involving the hydrolysis of cholesterol esters. Its unique fluorescent properties allow for sensitive and continuous monitoring of enzyme activity, providing detailed insights into reaction kinetics and mechanisms.

Assays for Pancreatic Cholesterylester Hydrolase Activity.nih.govcreative-enzymes.comnih.gov

A notable application of C6P is in the fluorometric assay for pancreatic cholesterol ester hydrolase (CEH), also known as cholesterol esterase. nih.govcreative-enzymes.com This enzyme is crucial for the digestion and absorption of dietary cholesterol. sigmaaldrich.com The assay utilizes C6P as a substrate, which, due to the high local concentration of the pyrene (B120774) moiety, exhibits significant excimer fluorescence. nih.gov

Upon hydrolysis by CEH, C6P is broken down into cholesterol and 6-pyrenylhexanoic acid. The fluorescent product, 6-pyrenylhexanoic acid, is then transferred to the aqueous phase, leading to an increase in monomeric pyrene fluorescence. nih.gov This change in fluorescence provides a direct and continuous measure of CEH activity without the need for product separation. nih.gov

| Parameter | Value/Condition |

| Substrate | This compound (C6P) |

| Enzyme | Pancreatic Cholesterylester Hydrolase (CEH) |

| Principle | Increased monomer fluorescence upon hydrolysis |

| Detection | Fluorometry |

| Interactive Data Table: Assay Parameters for Pancreatic CEH Activity |

Investigation of Sterol Esterase Mechanisms with this compound.creative-enzymes.comwikipedia.org

C6P is instrumental in elucidating the mechanisms of sterol esterases, a broad class of enzymes that catalyze the hydrolysis of sterol esters. wikipedia.orgqmul.ac.uk The use of C6P allows researchers to study various factors influencing enzyme activity, such as pH, temperature, and the presence of cofactors or inhibitors.

Kinetic studies using C6P have provided valuable data on the substrate specificity and catalytic efficiency of different sterol esterases. For instance, research has shown that some cholesterol esterases exhibit both bile salt-dependent and independent pathways for cholesterol ester synthesis. nih.gov The rate of hydrolysis can be influenced by the concentration of bile salts, with optimal hydrolytic activity for some forms of the enzyme occurring at specific taurocholate concentrations. nih.gov

| Enzyme Form | Optimal Taurocholate for Hydrolysis | pH Optimum for Hydrolysis |

| 67-kDa (bovine) | 10 mM | 5.5-6.5 |

| 72-kDa (bovine) | 10 mM | 5.5-6.5 |

| 100-kDa (human) | 10 mM | 5.5-6.5 |

| Interactive Data Table: Conditions for Optimal Hydrolytic Activity of Cholesterol Esterases |

This compound in Studies of Lipid Trafficking and Metabolism.ontosight.aiumcgresearch.org

The structural similarity of C6P to natural cholesterol esters makes it an excellent probe for investigating the complex pathways of lipid trafficking and metabolism within cells. ontosight.ai Its fluorescent nature enables real-time visualization of its movement and distribution.

Tracking Cholesterol Analog Distribution in Subcellular Compartments.nih.govbio-rad.com

C6P can be incorporated into cellular membranes, allowing researchers to track the distribution of this cholesterol analog within various subcellular compartments. This is crucial for understanding how cholesterol is transported and maintained at different levels in organelles like the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane. bio-rad.comcornell.edu For instance, it is known that newly synthesized cholesterol is rapidly moved from the ER to the plasma membrane, largely through non-vesicular transport. bio-rad.com

Studies using fluorescent cholesterol analogs have revealed that the endocytic recycling compartment (ERC) is a major storage site for intracellular cholesterol. nih.gov By following the movement of these analogs, scientists can gain insights into the dynamics of cholesterol storage and mobilization.

Elucidating Non-Vesicular Sterol Transport Mechanisms.nih.govresearchgate.netyeastgenome.org

There is growing evidence for the importance of non-vesicular transport in the movement of sterols between cellular membranes. nih.govresearchgate.net This process is thought to be mediated by soluble lipid transfer proteins. researchgate.net C6P can be used to study these non-vesicular pathways, helping to identify the proteins involved and understand their mechanisms of action.

Research in yeast has identified several families of proteins involved in non-vesicular sterol transport, including OSBP/ORPs, LAM family proteins, and ABC transporters. yeastgenome.org These proteins are critical for maintaining the proper gradient of sterols across different organelles. yeastgenome.org The use of fluorescent probes like C6P in living cells allows for the direct observation of these transport events, which are often rapid and transient.

Biophysical Investigations of Membrane Microdomains and Rafts.frontiersin.orgnih.govnih.govnih.govfrontiersin.org

C6P is a powerful tool for studying the biophysical properties of membrane microdomains, often referred to as lipid rafts. frontiersin.orgnih.govnih.gov These specialized regions of the cell membrane are enriched in cholesterol and sphingolipids and play crucial roles in cellular processes like signal transduction and membrane trafficking. frontiersin.orgriken.jp

The pyrene moiety of C6P allows for the use of fluorescence spectroscopy to probe the local environment of the membrane. Changes in the excimer-to-monomer fluorescence ratio of C6P can provide information about membrane fluidity and the formation of ordered lipid domains. nih.gov Studies have shown that specific cholesterol-containing lipids, including a derivative of C6P, have a significant ability to form these ordered domains. nih.gov

Research has demonstrated the importance of cholesterol in the formation and stability of lipid rafts. nih.govnih.gov The depletion of cholesterol from cell membranes can disrupt these microdomains and affect a wide range of cellular functions. nih.gov C6P can be used to investigate how changes in cholesterol concentration and the presence of other lipids influence the properties of these rafts. For example, in model membranes, increasing cholesterol concentration can induce the formation of liquid-ordered phase domains. nih.gov

| Membrane Component | Role in Lipid Rafts |

| Cholesterol | Key structural component, promotes ordered phase formation. nih.govnih.gov |

| Sphingolipids | Enriched in rafts, contribute to their distinct properties. riken.jp |

| This compound | Fluorescent probe to study raft dynamics and formation. nih.gov |

| Interactive Data Table: Key Components of Lipid Rafts |

This compound for Mapping Lipid Phase Segregation

This compound is a valuable tool for investigating the lateral organization and phase segregation of lipids in model membranes. Its utility stems from the unique spectroscopic properties of its pyrene moiety. Pyrene is a fluorophore known for its long excited-state lifetime and its ability to form "excimers" (excited-state dimers) at high local concentrations. nih.gov An isolated pyrene molecule (monomer) fluoresces at a specific wavelength, but when an excited monomer encounters a ground-state monomer, they can form a transient excimer that fluoresces at a longer, red-shifted wavelength. nih.govplos.org The ratio of excimer to monomer fluorescence intensity (E/M ratio) is therefore highly sensitive to the local concentration and proximity of the probe molecules.

In membrane biophysics, this principle is exploited to map lipid domains. When this compound is incorporated into a lipid bilayer, its distribution is influenced by the surrounding lipid environment. In a fluid, disordered phase, the probe molecules are typically dispersed, leading to a low E/M ratio. However, if the probe preferentially partitions into a more ordered, tightly packed lipid phase, its local concentration within that domain increases significantly, resulting in a high E/M ratio. This allows researchers to detect and characterize the segregation of lipids into distinct phases. plos.orgnih.gov

Research using pyrene-labeled cholesterol has demonstrated the non-ideal mixing of the probe in membranes composed of unsaturated lipids, a process primarily governed by the cholesterol moiety of the probe itself. nih.gov This indicates a tendency for the sterol to self-associate or segregate from the unsaturated acyl chains. By measuring the absorption or fluorescence as a function of probe concentration, it is possible to model the lateral distribution of cholesterol and calculate the size and quantities of the sterol oligomers formed. nih.gov The ability of this compound to report on its local environment provides a direct method for studying the phase behavior of complex lipid mixtures, which is fundamental to understanding the structure of biological membranes. nih.govbiorxiv.org

Table 1: Influence of Lipid Environment on the Spectroscopic Properties of Pyrene-Labeled Cholesterol Probes This table illustrates the conceptual relationship between membrane phase and the fluorescence output of a probe like this compound, based on findings from related studies.

| Membrane Phase | Probe Distribution | Local Probe Concentration | Dominant Fluorescence | E/M Ratio | Interpretation |

| Liquid-disordered (Ld) | Dispersed | Low | Monomer | Low | Probe is randomly mixed with unsaturated lipids. nih.gov |

| Liquid-ordered (Lo) | Concentrated / Clustered | High | Excimer | High | Probe preferentially segregates into ordered, cholesterol-rich domains. plos.org |

Role of Cholesterol Analogs in Lipid Raft Dynamics

Lipid rafts are specialized microdomains within cellular membranes that are enriched in cholesterol and sphingolipids. wiley-vch.deplos.orgwustl.edu These domains are thought to exist in a liquid-ordered (Lo) phase, distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane. wiley-vch.de Rafts play crucial roles in various cellular processes, including signal transduction, protein trafficking, and viral entry. plos.orgnih.gov Due to their small size and transient nature, directly studying the behavior of cholesterol within these domains in living cells is challenging.

Fluorescent cholesterol analogs, such as this compound, are indispensable tools for overcoming this challenge. riken.jpnih.gov By mimicking the structure of native cholesterol, these analogs can be incorporated into cellular membranes and act as reporters of the local lipid environment and cholesterol dynamics. wiley-vch.denih.gov The key advantage is the ability to visualize and quantify phenomena that are otherwise invisible.

The pyrene moiety of this compound makes it particularly suited for studying lipid rafts. The high cholesterol content of rafts creates an environment where the probe is likely to become concentrated. As discussed previously, this concentration leads to a strong excimer fluorescence signal, making the E/M ratio a direct indicator of probe partitioning into these ordered, cholesterol-rich domains. plos.org Studies have shown that pyrene-labeled cholesterol analogs preferentially incorporate into cholesterol-rich membrane compartments, validating their use as reliable markers for these structures. plos.org

However, it is important to acknowledge that the introduction of a bulky fluorophore like pyrene can potentially perturb the very membrane organization it is intended to measure. nih.gov The large size of the pyrene group may affect the packing and interactions of the analog with neighboring lipids compared to native cholesterol. nih.gov Therefore, findings from any single analog must be interpreted with caution, and ideally, corroborated with other methods or different probes. nih.gov Despite this caveat, cholesterol analogs like this compound provide invaluable insights into the dynamic sorting of lipids and the properties of cholesterol within the enigmatic lipid raft domains. plos.orgwiley-vch.de

Table 2: Comparison of Selected Fluorescent Cholesterol Analogs in Membrane Studies This table summarizes findings on different cholesterol analogs used to probe membrane dynamics, providing context for the application of pyrene-based probes.

| Fluorescent Analog | Reporter Group | Key Application / Finding | Reported Characteristics & Limitations |

| This compound | Pyrene | Senses lipid phase segregation via excimer formation. plos.orgnih.gov | Large fluorophore may cause local membrane perturbation. nih.gov Requires UV excitation. nih.gov |

| Dehydroergosterol (B162513) (DHE) | Intrinsic Sterol Fluorescence | Closely mimics natural cholesterol; used to follow sterol trafficking. riken.jp | Low fluorescence intensity and rapid photobleaching can make tracking difficult. nih.gov |

| BODIPY-Cholesterol (Bdp-Chol) | BODIPY | Used for single-molecule tracking to measure diffusion rates in the plasma membrane. nih.gov | The large dye is attached to the sterol's alkyl side chain, which may alter its interactions and partitioning behavior compared to native cholesterol. nih.gov |

| NBD-Cholesterol | NBD | Used to study cholesterol esterification and cellular uptake. plos.org | Does not associate stably with lipoproteins and readily stains cytosolic lipid droplets rather than cholesterol-rich membranes. plos.org |

Computational and Theoretical Investigations of Cholesteryl 6 Pyrenylhexanoate in Lipid Environments

Molecular Dynamics (MD) Simulations of Cholesteryl-6-pyrenylhexanoate Systems

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamics and interactions of molecules like this compound in lipid bilayers. ucalgary.canih.gov These simulations, which calculate the motion of atoms over time based on the forces between them, provide a virtual microscope to observe molecular behavior at an atomic resolution. ucalgary.ca By simulating systems containing this compound, researchers can gain insights into its structural properties and dynamic behavior within environments that mimic cellular membranes. nih.gov

All-Atom Simulation Methodologies for this compound

All-atom MD simulations represent every atom in the system, providing the highest level of detail. nih.gov This methodology is crucial for understanding the specific interactions and conformational dynamics of this compound. In these simulations, the force fields, which are sets of parameters describing the potential energy of the system, are critical for accuracy. For cholesterol and its derivatives, force fields like CHARMM36 and AMBER (specifically the Lipid14 extension) are commonly employed. nih.gov

The simulation setup typically involves embedding one or more this compound molecules within a hydrated lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or palmitoyloleoylphosphatidylcholine (POPC). nih.govmdpi.com The system is then subjected to a period of equilibration to allow it to reach a stable state, followed by a production run from which data is collected and analyzed. nih.gov These simulations can extend for nanoseconds to microseconds, capturing a range of molecular motions. nih.govnih.gov

A recent development in all-atom simulations is the "split model," which accelerates lipid diffusion by dividing phospholipid molecules into head and tail groups, potentially allowing for more efficient sampling of large membrane systems containing molecules like this compound. nih.gov

Coarse-Grained Simulation Approaches for this compound

While all-atom simulations offer great detail, they are computationally expensive, limiting the time and size scales that can be studied. nih.gov Coarse-grained (CG) simulations address this by grouping several atoms into a single "bead," reducing the number of particles in the system and allowing for longer and larger-scale simulations. nih.govscifiniti.com The MARTINI force field is a widely used CG model for lipids and other biomolecules. nih.govplos.org

In the context of this compound, a CG approach would represent the cholesterol core, the hexanoate (B1226103) linker, and the pyrene (B120774) moiety as distinct beads. This simplification enables the study of processes that occur over longer timescales, such as lipid mixing, domain formation, and interactions with larger protein complexes. nih.govnih.gov CG simulations have been successfully used to study cholesterol-containing membranes, providing insights into phase behavior and the influence of cholesterol on membrane properties. nih.gov These methods are particularly valuable for exploring the collective behavior of many molecules and observing emergent properties of the system. nih.gov

Computational Analysis of this compound Insertion and Orientation in Membranes

Computational methods, particularly MD simulations, are instrumental in elucidating the insertion process and preferred orientation of this compound within lipid membranes. nih.gov These simulations can track the molecule as it partitions from an aqueous environment into the hydrophobic core of the bilayer, revealing the energetic landscape of this process.

Studies on similar pyrene-labeled lipids have shown that the pyrene moiety can significantly perturb the local membrane structure. acs.org Atomistic simulations of pyrene-labeled phospholipids in a dipalmitoylphosphatidylcholine (DPPC) membrane revealed that the pyrene group tends to reside within the hydrophobic core of the bilayer. acs.org Furthermore, these simulations indicated that the orientational distribution of the pyrene is broader and more diverse than that of the corresponding lipid acyl tails. acs.org A surprising finding was the substantial interdigitation of the pyrene moiety into the opposing leaflet of the bilayer, which suggests the possibility of excimer formation between probes located in different leaflets. acs.org This interdigitation can enhance the ordering and packing of lipid acyl chains in its vicinity, affecting both leaflets of the membrane. acs.org

The cholesteryl portion of the molecule is expected to anchor within the membrane, with its hydroxyl group oriented towards the polar headgroup region of the phospholipids, similar to cholesterol itself. The flexible hexanoate linker allows the pyrene group to explore various positions and orientations within the membrane's hydrophobic interior. The final orientation is a result of the balance between the hydrophobic interactions of the pyrene and cholesterol components with the lipid acyl chains and the steric constraints imposed by the packed lipid environment.

Simulating this compound Interactions with Membrane Proteins and Lipids

MD simulations are a powerful tool for investigating the intricate interactions between this compound, membrane proteins, and surrounding lipids. ucalgary.canih.gov These simulations can reveal preferential binding sites, the influence of the probe on protein and lipid dynamics, and the role of these interactions in larger cellular processes.

Simulations have shown that cholesterol and its analogs can have significant effects on the structure and function of membrane proteins. mdpi.comfrontiersin.org For instance, cholesterol can modulate the conformational stability of embedded proteins and influence their aggregation state. nih.govmdpi.com In the context of this compound, the cholesteryl moiety would be expected to interact with cholesterol-binding motifs on proteins, such as the CRAC (cholesterol recognition/interaction amino acid consensus) domain or the sterol-sensing domain (SSD). nih.gov

Coarse-grained simulations are particularly well-suited for studying the long-timescale processes involved in lipid-protein interactions, such as the lateral reorganization of lipids around a protein. nih.gov Such simulations have been used to study the interaction of cholesterol with proteins like rhodopsin, revealing preferential binding sites and the formation of cholesterol-enriched lipid shells around the protein. nih.govepfl.ch These lipid shells can, in turn, mediate protein-protein interactions. nih.govepfl.ch

The pyrene label itself can also influence its local lipid environment. All-atom simulations have demonstrated that pyrene-labeled lipids can increase the order and packing of nearby lipid acyl chains. acs.org This perturbation extends to the opposite leaflet of the membrane due to the interdigitation of the pyrene group. acs.org These findings suggest that this compound could locally alter membrane properties, which might affect the function of nearby membrane proteins.

| Simulation Type | Key Findings for Cholesterol/Analogs | Relevance to this compound |

| All-Atom MD | Detailed interactions with specific amino acid residues. mdpi.com | Elucidates precise binding modes to protein cholesterol-binding sites. |

| Coarse-Grained MD | Long-timescale lipid reorganization and domain formation around proteins. nih.gov | Reveals how the probe influences and is influenced by the larger membrane environment and protein clustering. |

| Hybrid DPD-MC | Effects of cholesterol on lipid-mediated protein-protein interactions based on hydrophobic mismatch. nih.gov | Predicts how the presence of the probe might alter the aggregation state of membrane proteins. |

Theoretical Models for Pyrene Excimer Formation in Confined Environments

The formation of pyrene excimers—excited-state dimers formed from the collision of an excited-state pyrene with a ground-state pyrene—is a key aspect of the use of pyrene-labeled probes in membrane studies. The rate of excimer formation is sensitive to the local concentration and mobility of the probe, providing information about membrane fluidity and lateral diffusion. nih.gov

Theoretical models are essential for interpreting experimental data on pyrene excimer formation. Traditionally, these models have often been based on diffusion-limited reaction rates in two dimensions or random walks on a 2D lattice. arxiv.org However, studies have suggested that in membranes, the process may not be purely diffusion-controlled. nih.gov

Kinetic and steady-state measurements of pyrene fluorescence in model membranes have shown that the fluorescence decay is biphasic, with lifetimes that are independent of the pyrene concentration. nih.gov This observation is inconsistent with a simple collisional model for excimer formation. nih.gov An alternative model proposes that pyrene exists in two populations within the membrane: a monomeric, slowly diffusing form and a pre-aggregated form. nih.gov In this "static" model, excimer fluorescence arises primarily from these pre-formed aggregates rather than from random collisional encounters. nih.gov The concentration dependence of the excimer-to-monomer fluorescence intensity ratio would then reflect the equilibrium between the monomeric and aggregated states. nih.gov

More recent approaches have utilized realistic molecular dynamics trajectories to reinterpret experimental data. arxiv.org Coarse-grained MD simulations, for example, can be used to model the diffusion-limited kinetics of pyrene-labeled lipids. arxiv.org By relating simulation results to experimental photoemission curves, it is possible to derive values for lipid self-diffusion coefficients. arxiv.org These computational models can also account for factors such as interleaflet association, which could hinder excimer formation across bilayer leaflets. arxiv.org

| Model Type | Description | Key Insights |

| Collisional Model | Assumes excimer formation is a diffusion-controlled process based on random encounters. nih.gov | Provides a basic framework but may not fully capture the complexity of membrane environments. |

| Static/Aggregation Model | Proposes that excimers form primarily from pre-aggregated pyrene molecules. nih.gov | Explains experimental observations like concentration-independent fluorescence lifetimes. |

| MD-Based Kinetic Models | Uses molecular dynamics trajectories to simulate the diffusion and interaction of pyrene probes. arxiv.org | Allows for a more realistic interpretation of experimental data by incorporating detailed molecular motions and environmental factors. |

Emerging Research Directions and Future Perspectives for Cholesteryl 6 Pyrenylhexanoate

Development of Next-Generation Cholesteryl-6-pyrenylhexanoate Derivatives

The core structure of this compound, with its cholesterol anchor and pyrene (B120774) fluorophore, provides a robust platform for the development of next-generation probes. Researchers are exploring modifications to this structure to enhance its properties and expand its utility.

One area of focus is the synthesis of derivatives with altered linker chains. The hexanoate (B1226103) linker in the parent molecule provides a certain degree of flexibility and distance between the cholesterol and pyrene moieties. By varying the length and chemical nature of this linker, new derivatives could be designed to probe different depths within the lipid bilayer or to have altered sensitivities to the local environment. For instance, a shorter, more rigid linker might restrict the pyrene's movement, making it a more sensitive reporter of membrane viscosity. Conversely, a longer, more flexible linker could allow the pyrene to explore a wider range of microenvironments.

Another avenue of development involves the modification of the pyrene fluorophore itself. While pyrene's excimer formation is a powerful tool for studying lipid organization, other fluorophores could offer different advantages. For example, incorporating fluorophores with longer excitation and emission wavelengths could reduce background fluorescence from cells and tissues, improving the signal-to-noise ratio in imaging experiments. Furthermore, the development of derivatives that are sensitive to specific ions or molecules could open up new applications in sensing and diagnostics.

Integration of this compound with Advanced Imaging Techniques

The utility of this compound is greatly amplified when combined with advanced imaging techniques. The photophysical properties of the pyrene moiety are well-suited for a range of sophisticated microscopy methods that provide information beyond what can be obtained with conventional fluorescence microscopy.

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that can be used to map the lifetime of the pyrene fluorescence, which is sensitive to the local environment. This allows for the quantitative mapping of properties such as membrane fluidity and lipid packing. By combining FLIM with this compound, researchers can gain detailed insights into the spatial organization of cholesterol in cellular membranes and how it is altered by various physiological and pathological conditions.

Förster Resonance Energy Transfer (FRET) is another technique that can be effectively used with this compound. By pairing it with a suitable acceptor fluorophore, FRET can be used to measure the proximity of cholesterol to other molecules in the membrane, such as specific proteins or other lipids. This can provide valuable information about the formation of lipid rafts and other membrane microdomains.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), offer the potential to visualize the distribution of this compound with unprecedented spatial resolution. This could allow for the direct visualization of individual cholesterol-rich domains and their dynamics, providing a deeper understanding of membrane organization.

Novel Applications of this compound in Interdisciplinary Research

The unique properties of this compound are leading to its application in a growing number of interdisciplinary research areas. Its ability to report on the local lipid environment makes it a valuable tool for studying a wide range of biological processes.

In the field of infectious disease, researchers have utilized fluorophore-containing cholesteryl glucosides to understand their intracellular locations. For instance, in studies of Helicobacter pylori, a bacterium linked to various gastric diseases, tagged cholesteryl glucosides have been used to track their localization within infected cells. nih.gov It was observed that a derivative, cholesteryl 6'-O-acyl-α-D-glucoside (CAG), plays a role in the autophagy process, a cellular mechanism for degrading and recycling components. nih.gov Specifically, CAG appears to interfere with the degradation of autophagosomes and reduce the biogenesis of lysosomes, which may favor the survival of the bacteria within the host cell. nih.gov

The study of lipid-protein interactions is another area where this compound is proving to be highly valuable. By monitoring changes in the fluorescence of the probe in the presence of different proteins, researchers can gain insights into how proteins bind to and modulate the properties of cholesterol-containing membranes. This is particularly relevant for understanding the function of membrane proteins, many of which are regulated by the surrounding lipid environment.

Furthermore, the application of this compound is expanding into materials science. The probe can be incorporated into artificial lipid bilayers and other biomimetic systems to study the physical properties of these materials. This can aid in the design of new drug delivery vehicles and other biocompatible materials.

Challenges and Opportunities in this compound Research

Despite its utility, there are challenges associated with the use of this compound. The pyrene moiety can be phototoxic, particularly at high illumination intensities, which can damage cells and artifacts in imaging experiments. Careful optimization of imaging conditions is therefore crucial. Additionally, the interpretation of fluorescence data can be complex, as the signal can be influenced by multiple factors, including the probe's concentration, the local polarity, and the presence of quenchers.

However, these challenges also present opportunities for further research and development. The development of new derivatives with improved photostability and more specific environmental sensitivities would be a significant advance. Furthermore, the development of more sophisticated data analysis methods could help to deconvolve the various factors that contribute to the fluorescence signal, leading to a more quantitative understanding of membrane properties.

Q & A

Q. How is Cholesteryl-6-pyrenylhexanoate synthesized and characterized in laboratory settings?

Synthesis typically involves esterification of cholesterol derivatives with pyrene-containing carboxylic acids. Characterization requires:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying ester linkages via carbonyl peaks at ~170 ppm).

- Mass Spectrometry (MS) to validate molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) to assess purity and isolate intermediates .

Methodological Tip: Ensure anhydrous conditions during synthesis to prevent hydrolysis of the ester bond .

Q. What spectroscopic techniques are optimal for analyzing the fluorescence properties of this compound?

- Steady-State Fluorescence Spectroscopy to measure emission spectra and quantum yield.

- Time-Resolved Fluorescence to study decay kinetics, critical for understanding environmental polarity effects on pyrene excimer formation.

- UV-Vis Spectroscopy to confirm absorbance maxima (~345 nm for pyrene). Calibrate instruments using standardized fluorophores (e.g., quinine sulfate) .

Q. How can researchers ensure reproducibility when working with this compound?

- Document exact molar ratios of reactants and solvent purity.

- Use batch-controlled reagents (specify suppliers and catalog numbers).

- Include positive controls (e.g., known fluorescent probes) in experiments to validate instrumentation .

Advanced Research Questions

Q. How can contradictions in fluorescence data across studies using this compound be resolved?

- Replicate experimental conditions (e.g., temperature, solvent polarity, and concentration) from conflicting studies.

- Perform statistical meta-analysis to identify outliers or systematic errors.

- Validate findings using orthogonal techniques, such as confocal microscopy or surface plasmon resonance , to correlate fluorescence behavior with spatial distribution .

Q. What experimental designs are effective for studying this compound’s role in membrane dynamics?

- Model Membrane Systems : Use liposomes or supported lipid bilayers with controlled cholesterol content.

- Quenching Assays : Introduce membrane-permeable quenchers (e.g., acrylamide) to differentiate surface vs. embedded pyrene moieties.

- Temperature-Variation Studies : Monitor phase transitions to assess how the compound influences membrane fluidity .

Q. How can computational modeling complement experimental studies of this compound?

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in lipid bilayers to predict excimer formation sites.

- Density Functional Theory (DFT) : Calculate electronic transitions to explain fluorescence quenching mechanisms.

- Validate models with experimental data (e.g., fluorescence anisotropy) to refine parameters .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing fluorescence data from this compound experiments?

Q. How should researchers identify gaps in the existing literature on this compound?

- Conduct systematic reviews using databases like PubMed and SciFinder, filtering for studies published in the last decade.

- Map trends using keyword co-occurrence analysis (e.g., "pyrene fluorescence" + "membrane probes").

- Prioritize understudied areas, such as the compound’s behavior in in vivo systems or under oxidative stress .

Q. What safety protocols are essential when handling this compound?

- Use fume hoods and personal protective equipment (PPE) due to potential pyrene toxicity.

- Store the compound in light-sensitive containers at –20°C to prevent photodegradation.

- Dispose of waste via approved chemical disposal protocols, noting pyrene’s environmental persistence .

Cross-Disciplinary Applications

Q. How can this compound be integrated into biophysical studies of protein-lipid interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|